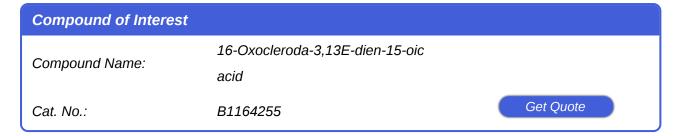


Unveiling the Therapeutic Potential: A Technical Guide to Clerodane Diterpenoids from Polyalthia longifolia

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyalthia longifolia, commonly known as the mast tree, has long been a subject of interest in traditional medicine. Modern phytochemical investigations have unveiled a treasure trove of bioactive compounds within this plant, with a particular focus on clerodane diterpenoids. These bicyclic diterpenes, characterized by a decalin nucleus and a varied side chain, have demonstrated a remarkable spectrum of pharmacological activities, including potent cytotoxic, antimicrobial, anti-inflammatory, and antifungal properties. This technical guide provides a comprehensive overview of the clerodane diterpenoids isolated from Polyalthia longifolia, with a focus on their quantitative biological data, detailed experimental protocols for their isolation and evaluation, and the signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Data Presentation: Bioactivities of Polyalthia longifolia Clerodane Diterpenoids

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of key clerodane diterpenoids isolated from various parts of Polyalthia longifolia.



Table 1: Cytotoxic Activity of Clerodane Diterpenoids from Polyalthia longifolia



Compound Name	Plant Part	Cancer Cell Line	IC50 / ED50	Reference
(-)-3α,16α- dihydroxycleroda -4(18),13(14)Z- dien-15,16-olide	Leaves	PA1 (Ovarian)	18.9 μΜ	[1][2]
C33A (Cervical)	24.5 μΜ	[1][2]		
MCF-7 (Breast)	35.1 μΜ	[1][2]		
A549 (Lung)	42.3 μΜ	[1][2]		
(-)-3β,16α- dihydroxycleroda -4(18),13(14)Z- dien-15,16-olide	Leaves	PA1 (Ovarian)	 12.8 μΜ	[1][2]
C33A (Cervical)	15.2 μΜ	[1][2]		
MCF-7 (Breast)	28.9 μΜ	[1][2]		
A549 (Lung)	33.4 μΜ	[1][2]	_	
16α-hydroxy- cleroda- 3,13(14)Z-dien- 15,16-olide	Leaves	HL-60 (Leukemia)	13.7 μΜ	[3][4]
Polyalthialdoic acid	Leaves	HL-60 (Leukemia)	21.8 μΜ	[3][4]
16-oxo-cleroda- 3, 13(14)Z-dien- 15-oic acid (Polyalthialdoic acid)	Stem Bark	A-549 (Lung)	~0.6 μg/mL	[5]
MCF-7 (Breast)	~0.6 μg/mL	[5]		
HT-29 (Colon)	~0.6 μg/mL	[5]		



Kolavenic acid	Seeds	Brine Shrimp	LC50 = 3.16 μg/mL	[6]
16-oxo-cleroda- 3, 13(14)E- diene-15-oic acid	Seeds	Brine Shrimp	LC50 = 2.52 μg/mL	[6]

Table 2: Antimicrobial and Antifungal Activity of Clerodane Diterpenoids from Polyalthia longifolia



Compound Name	Plant Part	Microorganism	MIC (μg/mL)	Reference
16α- hydroxycleroda- 3,13(14)Z-dien- 15,16-olide	Leaves	Staphylococcus aureus	6.25	[7][8]
Sporothrix schenckii	6.25	[7][8]	_	
Helicobacter pylori	31.25	[9]		
(4 → 2)-abeo-16- hydroxy-cleroda- 2,13(14)-dien- 15,16-olide-3-al	Leaves	Helicobacter pylori	125	[9]
16-oxo-cleroda- 3, 13(14)E- diene-15-oic acid	Seeds	Shigella flexneriae	4	[6]
Escherichia coli	8	[6]		
Shigella boydii	16	[6]	-	
Bacillus cereus	16	[6]		
Bacillus subtilis	32	[6]		
Kolavenic acid	Seeds	Shigella flexneriae	16	[6]
Escherichia coli	32	[6]	_	
Shigella boydii	32	[6]	_	
Bacillus cereus	64	[6]	_	
Bacillus subtilis	64	[6]		
Unnamed 2-oxo- clerodane	Twigs and Leaves	Various fungal pathogens	50-100	[10][11]



diterpene

(Compound 2)

Unnamed known compound (Compound 6)

Twigs and Leaves Various fungal pathogens

6.3-12.5

[10][11]

Experimental Protocols Isolation and Purification of Clerodane Diterpenoids

The general workflow for isolating clerodane diterpenoids from P. longifolia involves solvent extraction followed by chromatographic separation.

- a. Plant Material and Extraction:
- Plant Part: Leaves, stem bark, seeds, or twigs of P. longifolia are collected, identified, and dried.
- Extraction: The dried and powdered plant material is typically extracted with a polar solvent like ethanol or methanol at room temperature or using a Soxhlet apparatus.[12] The crude extract is then concentrated under reduced pressure.
- Solvent Partitioning: The concentrated crude extract is often suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, petroleum ether, chloroform, and ethyl acetate, to fractionate the compounds based on their polarity.[1]
 [6]
- b. Chromatographic Separation:
- Column Chromatography: The fractions obtained from solvent partitioning are subjected to column chromatography over silica gel.
- Mobile Phase: A gradient of solvents, commonly n-hexane and ethyl acetate, is used to elute
 the compounds. The polarity of the mobile phase is gradually increased to separate
 compounds with different affinities for the stationary phase.



- Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer
 Chromatography (TLC) using an appropriate solvent system and visualized under UV light or
 by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).
- Further Purification: Fractions containing compounds of interest are often pooled and subjected to further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Structure Elucidation

The structures of the isolated clerodane diterpenoids are determined using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) are used to determine the carbon skeleton and the placement of protons and functional groups.
- Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are employed to determine the molecular formula of the compounds.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and double bonds (C=C).
- X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and stereochemistry.

Cytotoxicity Assays

- a. MTT Assay:
- Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the isolated compounds for a specified period (e.g., 48 or 72 hours).



- MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
- b. Brine Shrimp Lethality Assay:
- Hatching: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater.
- Treatment: A specific number of nauplii (larvae) are added to vials containing seawater and different concentrations of the test compounds.
- Incubation and Counting: After 24 hours of incubation, the number of surviving nauplii is counted.
- LC50 Determination: The concentration of the compound that is lethal to 50% of the nauplii (LC50) is determined.[6]

Antimicrobial Assays

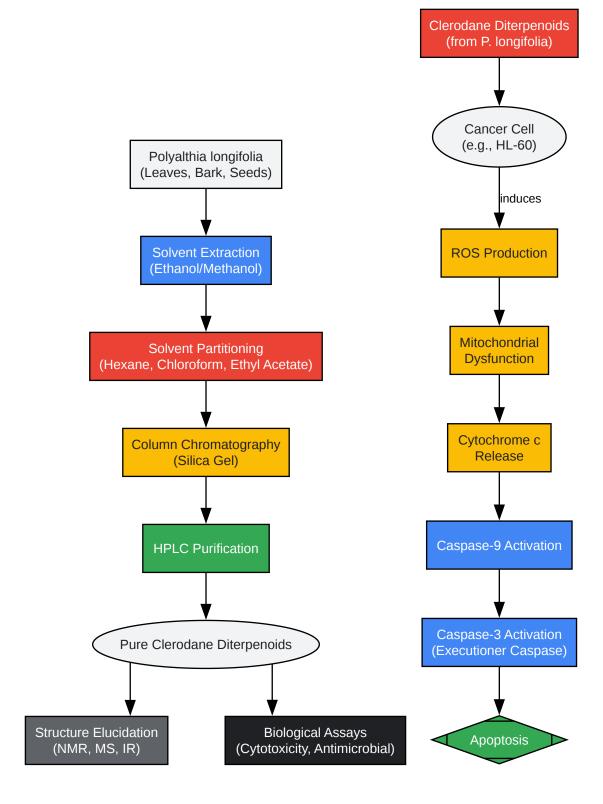
- a. Disc Diffusion Method:
- Inoculum Preparation: A standardized inoculum of the test microorganism is spread onto the surface of an agar plate.
- Disc Application: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.
- Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.



- Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.
- b. Broth Microdilution Method (for MIC determination):
- Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
- Inoculation: A standardized suspension of the test microorganism is added to each well.
- Incubation: The plate is incubated under suitable conditions.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][7]

Visualization of Workflows and Pathways





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